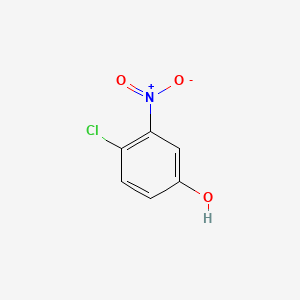

4-Chloro-3-nitrophenol

Vue d'ensemble

Description

4-Chloro-3-nitrophenol is an aromatic compound with the molecular formula C6H4ClNO3 and a molecular weight of 173.55 g/mol . It is a chloronitrophenol, widely used as an important building block for the synthesis of dyes, drugs, explosives, and pesticides . This compound is characterized by the presence of both a chloro and a nitro group attached to a phenol ring, making it a versatile intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-3-nitrophenol can be synthesized through the nitration of 4-chlorophenolThe reaction conditions typically include a controlled temperature and the presence of a catalyst to facilitate the nitration process .

Industrial Production Methods

In industrial settings, the production of this compound involves the basic hydrolysis of 4-chloronitrobenzene. The process includes the concentration of the reaction medium, acidification to obtain the compound from its salt, liquid/liquid decantation to remove the aqueous phase, and crystallization of the product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-nitrophenol undergoes various types of chemical reactions, including:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group makes the benzene ring especially susceptible to nucleophilic aromatic substitution.

Reduction: Reduction of this compound can lead to the formation of 4-chloroaniline.

Common Reagents and Conditions

Nitration: Nitric acid is commonly used as the nitrating agent.

Reduction: Iron metal is often used as a reducing agent in the reduction of nitro groups to amines.

Major Products Formed

4-Nitrophenol: Formed through nucleophilic aromatic substitution.

4-Chloroaniline: Formed through the reduction of this compound.

Applications De Recherche Scientifique

4-Chloro-3-nitrophenol is widely used in scientific research due to its versatility. Some of its applications include:

Mécanisme D'action

The mechanism of action of 4-Chloro-3-nitrophenol involves its interaction with specific molecular targets and pathways. One of the key mechanisms is nucleophilic aromatic substitution, where the nitro group enhances the susceptibility of the aromatic ring to nucleophilic attack . Additionally, the compound can undergo electrophilic substitution reactions, further contributing to its reactivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenol: Similar in structure but lacks the chloro group.

4-Chloro-2-nitrophenol: Similar but with the nitro group in a different position.

4-Amino-3-nitrophenol: Contains an amino group instead of a chloro group.

Uniqueness

4-Chloro-3-nitrophenol is unique due to the presence of both chloro and nitro groups on the phenol ring, which imparts distinct chemical properties and reactivity. This dual functionality makes it a valuable intermediate in various synthetic pathways and applications .

Activité Biologique

4-Chloro-3-nitrophenol (4C3NP) is a chlorinated nitrophenolic compound that has garnered attention due to its environmental persistence and potential toxicity. This article explores the biological activity of 4C3NP, focusing on its degradation pathways, microbial interactions, and implications for bioremediation.

4C3NP is characterized by its molecular formula and a molecular weight of 176.56 g/mol. It is known to exhibit toxic effects in various biological systems, acting as an occupational hepatotoxin in humans, with potential for secondary hepatotoxicity upon ingestion . Its environmental presence raises concerns regarding its impact on aquatic ecosystems and human health.

Microbial Degradation

Recent studies have identified specific bacterial strains capable of degrading 4C3NP, highlighting the potential for bioremediation. One notable strain is Pseudomonas sp. JHN, which was isolated from a chemically contaminated site in India. This bacterium utilizes 4C3NP as its sole carbon and energy source, leading to the release of chloride and nitrite ions during degradation .

Degradation Pathway

The degradation pathway of 4C3NP by Pseudomonas sp. JHN involves several key steps:

- Initial Oxidation : The compound is first oxidized to form 4-chlororesorcinol.

- Further Degradation : 4-chlororesorcinol undergoes additional enzymatic reactions, leading to the formation of chlorohydroxymuconic semialdehyde .

- Final Products : The pathway concludes with the release of chloride ions and other metabolites.

The enzymatic activity responsible for these transformations includes a specific monooxygenase that catalyzes the initial oxidation of 4C3NP .

Case Studies

Case Study 1: Bioremediation Potential

In a controlled microcosm experiment, Pseudomonas sp. JHN demonstrated effective degradation of 4C3NP in both sterile and non-sterile soils, achieving similar degradation rates in both conditions. This indicates the strain's robustness and potential applicability in bioremediation strategies for contaminated sites .

Case Study 2: Chemotaxis

The chemotactic behavior of Pseudomonas sp. JHN towards 4C3NP was assessed using capillary assays, revealing a chemotaxis index (C.I.) that peaked at an optimal concentration of 500 μM. This indicates that the bacterium can actively migrate towards higher concentrations of the pollutant, enhancing its efficiency in bioremediation efforts .

Research Findings

A comprehensive analysis of microbial interactions with 4C3NP reveals several important findings:

- Microbial Diversity : Various bacterial strains have been shown to utilize different nitrophenolic compounds, indicating a diverse microbial community capable of degrading chlorinated compounds .

- Environmental Impact : The persistence of 4C3NP in the environment poses risks to aquatic life and human health, necessitating further research into effective degradation methods .

Data Summary

The following table summarizes key findings related to the biological activity and degradation pathways of this compound:

| Parameter | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 176.56 g/mol |

| Toxicity | Occupational hepatotoxin |

| Degrading Bacteria | Pseudomonas sp. JHN |

| Major Metabolite | 4-Chlororesorcinol |

| Chemotaxis Index (Optimal C.I.) | 32 at 500 μM concentration |

Propriétés

IUPAC Name |

4-chloro-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIKCULGDIZNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209863 | |

| Record name | Phenol, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-78-6 | |

| Record name | 4-Chloro-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-chloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the standard molar enthalpy of formation for 4-Chloro-3-nitrophenol in the gaseous phase?

A1: The standard molar enthalpy of formation for this compound in the gaseous phase (Δf) at T = 298.15 K is -(108.8 ± 3.7) kJ·mol-1 []. This value was determined by combining experimental measurements of enthalpy of formation in the solid phase, enthalpy of fusion, and enthalpy of sublimation.

Q2: Can microorganisms degrade this compound?

A2: Yes, research has shown that the bacterium Pseudomonas sp. JHN can degrade this compound. This degradation process involves the formation of a novel intermediate compound, 4-chlororesorcinol [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.